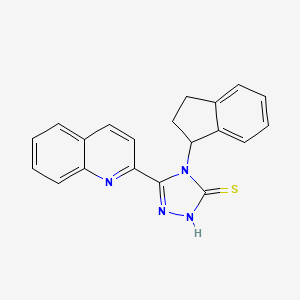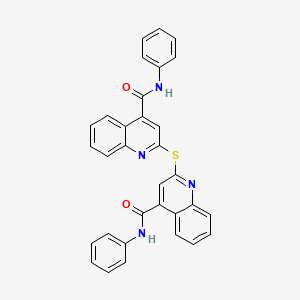
4-(2,3-dihydro-1H-inden-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1H-inden-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Quinoline Group: The quinoline group can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
Coupling Reactions: The final step involves the coupling of the indene moiety, quinoline group, and triazole ring under suitable reaction conditions, such as the use of a base and a solvent like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline group, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide, acetonitrile.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinoline Derivatives: From reduction reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,3-dihydro-1H-inden-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as a bioactive molecule. Its triazole ring and quinoline group are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industry, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets in biological systems. The triazole ring and quinoline group can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1H-inden-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a pyridine group instead of a quinoline group.
4-(2,3-dihydro-1H-inden-1-yl)-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a quinoline group.
4-(2,3-dihydro-1H-inden-1-yl)-5-(benzyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a benzyl group instead of a quinoline group.
Uniqueness
The uniqueness of 4-(2,3-dihydro-1H-inden-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its combination of the indene moiety, quinoline group, and triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16N4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4S/c25-20-23-22-19(17-11-9-14-6-2-4-8-16(14)21-17)24(20)18-12-10-13-5-1-3-7-15(13)18/h1-9,11,18H,10,12H2,(H,23,25) |
InChI Key |
QPQIHEMLHRQKST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=NNC3=S)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]propylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919063.png)
![12-(4-Methoxyphenyl)-2-[(1-naphthyloxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919072.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}furan-2-carbohydrazide](/img/structure/B14919084.png)
![1-(4-Fluorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B14919103.png)

![9-Tert-butyl-2-[(naphthalen-1-yloxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14919116.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)-4-imino-8,8-dimethyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one](/img/structure/B14919119.png)
![N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14919120.png)
![5-(3-phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14919122.png)

![7-(4-fluorobenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14919136.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919143.png)

